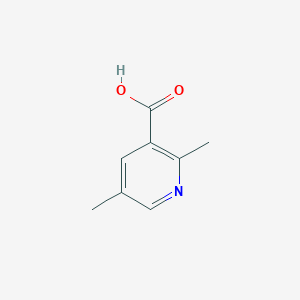

2,5-Dimethylpyridine-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-3-7(8(10)11)6(2)9-4-5/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKNLFMITUFIMNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50567895 | |

| Record name | 2,5-Dimethylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129477-22-1 | |

| Record name | 2,5-Dimethyl-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129477-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2,5 Dimethylpyridine 3 Carboxylic Acid and Its Derivatives

Direct Synthetic Approaches

Direct approaches involve the modification of an existing 2,5-dimethylpyridine (B147104) (2,5-lutidine) skeleton or a closely related precursor to introduce the carboxylic acid group at the 3-position.

The formation of pyridine (B92270) carboxylic acids can be accomplished by the oxidation of alkyl side chains on the pyridine ring. libretexts.org Strong oxidizing agents are typically employed for this transformation. For the synthesis of 2,5-Dimethylpyridine-3-carboxylic acid, a precursor with an oxidizable alkyl group at the 3-position is required, such as 2,5-dimethyl-3-ethylpyridine or 3-picoline.

Common methods for the oxidation of alkylpyridines include:

Vapor-phase oxidation: This industrial method often involves passing the alkylpyridine and an oxygen-containing gas over a solid oxidation catalyst, such as one containing vanadium and titanium oxides, at high temperatures. google.com

Liquid-phase oxidation: This can be carried out using various strong oxidizing agents. Nitric acid, often in the presence of sulfuric acid, is a classic reagent for this purpose. google.comgoogle.com Another powerful oxidizing agent is potassium permanganate (B83412) (KMnO₄), typically used under hot alkaline conditions. libretexts.org

The reaction involves the conversion of the alkyl group into a carboxyl group. For instance, the oxidation of 2-methyl-5-ethylpyridine with nitric acid can yield nicotinic acid, demonstrating the cleavage and oxidation of the ethyl group. google.com A similar strategy could be envisioned for a 2,5-dimethyl-3-alkylpyridine precursor.

Table 1: Oxidizing Agents for Alkylpyridine Side-Chain Oxidation

| Oxidizing Agent/System | Conditions | Typical Substrate | Reference |

|---|---|---|---|

| Nitric Acid / Sulfuric Acid | High temperatures (75-300°C) | Alkylpyridines | google.com |

| Potassium Permanganate (KMnO₄) | Hot, alkaline aqueous solution | Alkylbenzenes, Alkenes | libretexts.org |

| Vanadium Oxide / Titanium Oxide | Vapor phase, high temperature | Methylpyridines | google.com |

The synthesis of aromatic rings can sometimes be achieved through the dehydrogenation of a corresponding saturated or partially saturated cyclic precursor. In the context of pyridine synthesis, this often follows a cyclization step. While less common for this specific target, a hypothetical route could involve the cyclization of an appropriate acyclic precursor to form a di- or tetrahydropyridine (B1245486) ring, followed by an aromatization step (dehydrogenation) to yield the final pyridine derivative.

The initial dehydrogenation step, often driven by β-hydride elimination, can create unsaturation within a cyclic system. nih.gov Subsequent aromatization can be achieved using various oxidizing agents, such as nitric acid or bleaching powder, which are effective in converting 1,4-dihydropyridines to their corresponding pyridine derivatives. wum.edu.pk

Multistep Synthetic Routes to the this compound Framework

These routes involve constructing the substituted pyridine ring from simpler, acyclic molecules. These methods offer high flexibility in introducing various substituents onto the pyridine core.

Ring-forming condensation reactions are a cornerstone of heterocyclic synthesis. acsgcipr.org The Hantzsch pyridine synthesis is a well-established multicomponent reaction that builds a dihydropyridine (B1217469) ring, which is subsequently oxidized to the aromatic pyridine. acsgcipr.orgorgsyn.org

A plausible Hantzsch-type synthesis for a precursor of this compound, such as its ethyl ester, would involve the condensation of:

A β-ketoester (e.g., ethyl acetoacetate).

An aldehyde (e.g., formaldehyde (B43269) or its equivalent).

A source of nitrogen, typically ammonia (B1221849) or an enamine derived from it (e.g., ethyl 3-aminocrotonate).

The initial product is a 1,4-dihydropyridine (B1200194) derivative. orgsyn.org This intermediate must then be aromatized using an oxidizing agent like nitric acid or chromium trioxide to yield the substituted pyridine ring. wum.edu.pkorgsyn.org The ester group at the 3-position can then be hydrolyzed to the desired carboxylic acid. Other notable ring-forming reactions for pyridines include the Guareschi-Thorpe and Bohlmann-Rahtz syntheses. acsgcipr.org

Table 2: Components for a Hantzsch-Type Synthesis of a 2,5-Dimethyl-3-carboxyester-pyridine Precursor

| Role in Synthesis | Example Reactant | Resulting Structural Feature |

|---|---|---|

| Dicarbonyl Component 1 | Ethyl acetoacetate | C4, C5, C6 and 5-methyl group |

| Dicarbonyl Component 2 | Ethyl acetoacetate | C2, C3, 2-methyl, and 3-ester group |

| Aldehyde Component | Formaldehyde | Provides C4 of the pyridine ring |

Functional group interconversion (FGI) provides a powerful strategy for introducing the carboxylic acid moiety onto a pre-existing 2,5-dimethylpyridine ring. ub.eduvanderbilt.edu One of the most common FGI methods for preparing carboxylic acids is the hydrolysis of a nitrile (-CN) group. libretexts.org

This multistep process would typically involve:

Introduction of a Nitrogen Functional Group: Starting with 2,5-dimethylpyridine, a nitrogen-containing group, such as an amino group (-NH₂), is introduced at the 3-position.

Diazotization: The amino group is converted into a diazonium salt (-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and a strong acid).

Cyanation (Sandmeyer Reaction): The diazonium salt is then displaced by a cyanide group by reacting it with a copper(I) cyanide salt. This yields 3-cyano-2,5-dimethylpyridine.

Hydrolysis: The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This is typically achieved by heating the nitrile with a strong acid (e.g., H₂SO₄) or base (e.g., NaOH) in an aqueous solution. libretexts.org

This pathway avoids the harsh oxidative conditions that might affect the existing methyl groups on the pyridine ring.

Derivatization from Precursors

Another effective strategy involves the use of organometallic intermediates derived from a suitable precursor. The carboxylation of a Grignard reagent is a classic method for forming a carboxylic acid with the addition of one carbon atom. libretexts.org

This synthetic route would proceed as follows:

Halogenation of Precursor: A halogen atom (e.g., bromine) is introduced at the 3-position of 2,5-dimethylpyridine to create 3-bromo-2,5-dimethylpyridine.

Formation of Grignard Reagent: The halo-pyridine is reacted with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form the corresponding Grignard reagent, 3-(magnesiobromo)-2,5-dimethylpyridine.

Carboxylation: The Grignard reagent is then reacted with carbon dioxide (often in the form of dry ice). This is a nucleophilic addition reaction where the organometallic carbon attacks the electrophilic carbon of CO₂.

Acidic Workup: The resulting magnesium carboxylate salt is hydrolyzed in a final step with a dilute acid (e.g., HCl) to protonate the carboxylate and yield the final product, this compound. libretexts.org

This method is highly effective for creating the C-C bond required for the carboxylic acid group under relatively mild conditions.

Catalytic Systems in Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Both transition metal catalysis and organocatalysis play significant roles in the synthesis of pyridine carboxylic acids and their derivatives.

Transition metals, particularly palladium, nickel, and copper, are powerful catalysts for forming the C-C and C-N bonds necessary to construct the pyridine ring or to modify it.

Heterocyclization: Transition metal catalysts can be employed in cyclization reactions to build the pyridine core from acyclic precursors. These methods offer access to complex substitution patterns that might be difficult to achieve otherwise.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable for functionalizing pyridine rings. mdpi.com While not a direct synthesis of the carboxylic acid, these methods can be used to introduce the methyl groups or other substituents onto a pyridine ring that already contains a carboxyl or ester group.

Metallaphotoredox Catalysis: Recent advancements have seen the rise of metallaphotoredox catalysis, which combines transition metals (like nickel or copper) with photoredox catalysts. nih.gov This dual catalytic system enables the decarboxylative functionalization of carboxylic acids, allowing them to be converted into other functional groups. nih.gov This approach is particularly useful for creating derivatives of this compound by modifying the carboxyl group itself. nih.gov

Organocatalysis, the use of small organic molecules as catalysts, provides a metal-free alternative for many chemical transformations. In the context of pyridine carboxylic acids, organocatalysis is particularly relevant for the activation and derivatization of the carboxylic acid group.

Boronic acids have emerged as highly effective organocatalysts for the activation of carboxylic acids. rsc.orgresearchgate.net This process, known as boronic acid catalysis (BAC), relies on the ability of boronic acids to form a reversible covalent bond with the hydroxyl group of the carboxylic acid. rsc.orgresearchgate.net This interaction generates a highly electrophilic acylboronate intermediate, which is more susceptible to nucleophilic attack than the original carboxylic acid.

This activation strategy is widely used in direct amidation reactions to form amides from carboxylic acids and amines under mild conditions, avoiding the need for stoichiometric coupling reagents. nih.govnih.govresearchgate.net This methodology could be applied to this compound to synthesize a variety of amide derivatives, which are important in medicinal chemistry. The catalytic cycle typically involves the formation of the acylboronate, reaction with a nucleophile (e.g., an amine), and subsequent release of the product and regeneration of the boronic acid catalyst. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2,5 Dimethylpyridine 3 Carboxylic Acid

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of two electron-donating methyl groups at the 2- and 5-positions enhances the electron density of the ring, making it more susceptible to electrophilic attack than pyridine itself. Conversely, the carboxylic acid group at the 3-position is electron-withdrawing and deactivates the ring towards electrophiles. The regioselectivity of these reactions is determined by the directing effects of these substituents.

While specific studies on the halogenation of 2,5-dimethylpyridine-3-carboxylic acid are not extensively documented, the directing effects of the substituents allow for predictable outcomes. The methyl groups are ortho, para-directing, while the carboxylic acid group is meta-directing. In this molecule, the positions open for substitution are C4 and C6.

The C4 position is ortho to the 5-methyl group and meta to the 2-methyl and 3-carboxylic acid groups. The C6 position is ortho to the 2-methyl group and meta to the 5-methyl and 3-carboxylic acid groups. Considering the activating nature of the methyl groups, electrophilic attack is most likely to occur at the positions ortho and para to them. The carboxylic acid group will direct incoming electrophiles to the C5 position, which is already substituted. Therefore, the directing effects of the methyl groups will predominantly influence the regioselectivity. Both the C4 and C6 positions are activated by one ortho methyl group. Steric hindrance from the adjacent substituents will also play a role in determining the final product distribution.

A plausible mechanism for halogenation, such as bromination, would involve the generation of a bromonium ion (Br+) which is then attacked by the electron-rich pyridine ring. The resulting arenium ion intermediate is stabilized by resonance, and subsequent deprotonation restores aromaticity.

Table 1: Predicted Regioselectivity of Halogenation

| Position | Activating/Deactivating Groups | Predicted Reactivity |

|---|---|---|

| C4 | Ortho to 5-Me (activating), Meta to 2-Me and 3-COOH (deactivating) | Moderately Favorable |

Similar to halogenation, the nitration of this compound is expected to be governed by the directing effects of the existing substituents. Nitration of pyridine derivatives often requires harsh conditions due to the ring's deactivation. However, the presence of two activating methyl groups facilitates this reaction. iust.ac.ir The nitration of 2,6-lutidine (2,6-dimethylpyridine) proceeds under relatively mild conditions, suggesting that this compound would also be reactive. youtube.com

The nitronium ion (NO2+) will preferentially attack the positions of highest electron density, which are the C4 and C6 positions, activated by the ortho methyl groups. The isomer distribution would depend on the subtle electronic and steric differences between these two positions. The bulky carboxylic acid group at C3 might sterically hinder the approach of the electrophile to the C4 position to a greater extent than the methyl group at C5 hinders attack at C6.

Table 2: Predicted Isomer Distribution in Nitration

| Isomer | Substitution Position | Influencing Factors | Predicted Abundance |

|---|---|---|---|

| 4-Nitro-2,5-dimethylpyridine-3-carboxylic acid | C4 | Electronic activation by 5-Me, potential steric hindrance from 3-COOH | Minor Product |

Nucleophilic Reactions at the Pyridine Nitrogen and Carbon Centers

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile and a base. The nitrogen can be alkylated by alkyl halides to form quaternary pyridinium (B92312) salts. iust.ac.ir Furthermore, Lewis acids can coordinate to the nitrogen atom, which activates the pyridine ring towards nucleophilic attack by withdrawing electron density. researchgate.netsemanticscholar.org

Direct nucleophilic aromatic substitution on the pyridine ring of this compound is challenging as there are no good leaving groups attached to the ring carbons. However, reactions like the Chichibabin reaction, which involve the amination of the pyridine ring with the expulsion of a hydride ion, could potentially occur at the C2 or C4 positions under forcing conditions with a strong nucleophile like sodium amide. youtube.com The electron-donating methyl groups would slightly disfavor this reaction compared to unsubstituted pyridine.

Reduction Chemistry

The pyridine ring and the carboxylic acid group of this compound can undergo reduction under different conditions.

The catalytic hydrogenation of pyridine and its derivatives to the corresponding piperidines is a well-established transformation. researchgate.netnih.gov Various catalysts, including platinum, palladium, and rhodium, are effective for this reduction. chemrxiv.orgrsc.org The hydrogenation of pyridylcarboxylic acids to piperidylcarboxylic acids has been successfully achieved using rhodium on alumina (B75360) or rhodium on carbon catalysts in an aqueous medium. nih.gov This method is generally applicable and would be expected to convert this compound to 2,5-dimethylpiperidine-3-carboxylic acid. The reaction typically proceeds under mild conditions of temperature and pressure. nih.gov

Table 3: Catalytic Systems for Pyridine Ring Hydrogenation

| Catalyst | Support | Solvent | Conditions | Product |

|---|---|---|---|---|

| Rhodium | Alumina | Water | Room Temperature, 2 atm H₂ | 2,5-Dimethylpiperidine-3-carboxylic acid |

| Rhodium | Carbon | Water/Ammonia (B1221849) | Room Temperature, 2.5 atm H₂ | 2,5-Dimethylpiperidine-3-carboxylic acid |

The selective reduction of the carboxylic acid group in the presence of the pyridine ring and methyl groups, or vice versa, is a key challenge in the chemistry of this molecule.

The carboxylic acid can be chemoselectively reduced to the corresponding primary alcohol, 2,5-dimethyl-3-pyridinemethanol. This transformation can be achieved using various reducing agents. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the carboxylic acid and potentially the pyridine ring, milder and more selective methods are available. For instance, borane (B79455) complexes (e.g., BH₃·THF) are known to selectively reduce carboxylic acids in the presence of many other functional groups, including pyridines. Another approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an ester or an acid chloride, followed by reduction with a milder reducing agent like sodium borohydride (B1222165) (for esters) or lithium tri-tert-butoxyaluminum hydride (for acid chlorides). rsc.org

The methyl groups on the pyridine ring are generally unreactive towards reduction under typical catalytic hydrogenation or hydride reduction conditions. Their reduction would require more drastic conditions, which would likely also lead to the reduction of the pyridine ring and the carboxylic acid. Therefore, achieving chemoselective reduction of the alkyl substituents while preserving the other functional groups is not a straightforward transformation.

Table 4: Potential Reagents for Chemoselective Reduction of the Carboxylic Acid Group

| Reagent | Product | Selectivity |

|---|---|---|

| Borane-tetrahydrofuran complex (BH₃·THF) | 2,5-Dimethyl-3-pyridinemethanol | High for COOH over pyridine ring |

| Sodium borohydride (after esterification) | 2,5-Dimethyl-3-pyridinemethanol | High for ester over pyridine ring |

Further Oxidation Reactions of the Pyridine Ring and Alkyl Chains

The oxidation of this compound can proceed at two main sites: the pyridine ring nitrogen and the two methyl groups. The specific outcome of the oxidation reaction is highly dependent on the choice of oxidizing agent and the reaction conditions.

Oxidation of the Pyridine Ring:

The nitrogen atom in the pyridine ring is susceptible to oxidation, typically leading to the formation of a pyridine N-oxide. This transformation is commonly achieved using peroxy acids, such as peracetic acid or peroxybenzoic acid. The resulting N-oxide exhibits altered electronic properties compared to the parent pyridine. The introduction of the N-oxide functionality can suppress further reactions at the nitrogen atom and activate the pyridine ring for electrophilic substitution at the 2- and 4-positions. wikipedia.org For instance, the treatment of a pyridine N-oxide with phosphorus oxychloride can yield 2- and 4-chloropyridines. wikipedia.org While specific studies on the N-oxidation of this compound are not extensively documented, it is anticipated that it would undergo this transformation under similar conditions to other substituted pyridines. The metabolic N-oxidation of 3-substituted pyridines has been observed in various animal species, resulting in the formation of the corresponding N-oxides. nih.gov

Oxidation of the Alkyl Chains:

The methyl groups at the 2- and 5-positions of the pyridine ring can be oxidized to carboxylic acid groups. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are often employed for the oxidation of alkyl groups attached to aromatic rings. chemspider.com The selective oxidation of methylpyridines to pyridinecarboxylic acids can also be achieved using radical catalysts like N-hydroxyphthalimide (NHPI) in the presence of metal salts such as Co(II) or Mn(II). researchgate.net The oxidation of alkylpyridines with nitric acid at elevated temperatures and pressures is a known industrial process for the production of pyridinecarboxylic acids. google.comgoogle.com However, these harsh conditions can sometimes lead to decarboxylation of the newly formed carboxylic acid group, especially at temperatures above 250°C. The site-selectivity of the oxidation of the two methyl groups in this compound would likely be influenced by the electronic effects of the existing carboxylic acid group and the steric environment of each methyl group.

| Oxidizing Agent | Potential Product(s) | Reaction Site |

| Peroxy acids (e.g., peracetic acid) | This compound N-oxide | Pyridine ring nitrogen |

| Potassium permanganate (KMnO₄) | Pyridine-2,3,5-tricarboxylic acid | Methyl groups |

| N-hydroxyphthalimide (NHPI)/Co(II)/Mn(II) | Pyridine-2,3,5-tricarboxylic acid | Methyl groups |

| Nitric Acid (high temp/pressure) | Pyridine-2,3,5-tricarboxylic acid, potentially with decarboxylation | Methyl groups |

Cross-Coupling Reactions of Halogenated Derivatives (e.g., Suzuki-Miyaura coupling)

Halogenated derivatives of this compound are valuable precursors for the formation of new carbon-carbon bonds through various cross-coupling reactions. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron reagent with an organic halide catalyzed by a palladium complex, is a particularly powerful tool for this purpose. nih.govlibretexts.org

To perform a Suzuki-Miyaura coupling, a halogenated derivative of this compound, such as a bromo- or chloro-substituted version, would be required. The halogenation of the pyridine ring would likely occur at the positions most activated towards electrophilic substitution, which are influenced by the existing substituents. The subsequent coupling with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base would lead to the formation of a biaryl or a substituted pyridine derivative. The reaction is known to be tolerant of a wide range of functional groups, making it a versatile method for the synthesis of complex molecules. nih.gov

Another relevant transformation is the decarboxylative cross-coupling reaction. In this type of reaction, a carboxylic acid is coupled with an organic halide, leading to the formation of a new C-C bond with the extrusion of carbon dioxide. wikipedia.org This approach could potentially be applied directly to this compound or its halogenated derivatives, offering an alternative route to biaryl compounds without the need for pre-functionalization to an organoboron species. These reactions are often catalyzed by transition metals like palladium or copper. wikipedia.orgnih.govrsc.org

| Reaction Type | Reactants | Catalyst System | Potential Product |

| Suzuki-Miyaura Coupling | Halogenated this compound, Organoboron reagent | Palladium catalyst, Base | Aryl- or vinyl-substituted this compound |

| Decarboxylative Cross-Coupling | This compound, Organic halide | Palladium or Copper catalyst | Aryl- or vinyl-substituted 2,5-dimethylpyridine (B147104) |

Thermal and Photochemical Transformations (e.g., pyrolysis, UV irradiation leading to radical intermediates)

Thermal Transformations:

The thermal decomposition of carboxylic acids can proceed through various pathways, with decarboxylation being a common outcome. researchgate.net For pyridinecarboxylic acids, the stability and the temperature at which decarboxylation occurs are influenced by the position of the carboxylic acid group. nih.govstackexchange.com Pyrolysis of pyridinecarboxylic acids generally leads to the formation of pyridine and carbon dioxide. researchgate.net In the case of this compound, heating at elevated temperatures would likely result in the loss of the carboxyl group to yield 2,5-dimethylpyridine. The presence of the two methyl groups may influence the thermal stability of the molecule compared to unsubstituted pyridinecarboxylic acids.

Photochemical Transformations:

Upon exposure to ultraviolet (UV) irradiation, pyridine and its derivatives can undergo various photochemical reactions. UV irradiation can excite the π-electrons of the pyridine ring, making it more susceptible to reactions with radical species. nih.gov The photolysis of pyridines can lead to the formation of radical intermediates. acs.org For substituted pyridines, photochemical reactions can also induce rearrangements and phototranspositions. arkat-usa.org The UV irradiation of this compound in the presence of a suitable photosensitizer could potentially lead to the generation of radical species through decarboxylation or hydrogen abstraction from the methyl groups. researchgate.net The subsequent reactions of these radicals could result in a variety of products, including dimers or products of addition to other molecules. The combination of UV irradiation with an oxidizing agent like hydrogen peroxide has been shown to be effective for the degradation and mineralization of pyridine. nih.govresearchgate.netnih.gov

| Transformation Type | Conditions | Potential Outcome |

| Thermal (Pyrolysis) | High temperature | Decarboxylation to form 2,5-dimethylpyridine and CO₂ |

| Photochemical (UV Irradiation) | UV light | Formation of radical intermediates, potential for degradation or rearrangement |

Acid-Base Equilibria and Protonation Behavior in Various Media

This compound possesses both a basic pyridine nitrogen atom and an acidic carboxylic acid group, allowing it to exist in cationic, neutral (zwitterionic or uncharged), and anionic forms depending on the pH of the medium.

The protonation of the pyridine nitrogen is characterized by the pKa of its conjugate acid. The pKa of the conjugate acid of 2,5-dimethylpyridine is reported to be in the range of 6.5-7.0. The presence of the electron-withdrawing carboxylic acid group at the 3-position in this compound would decrease the basicity of the pyridine nitrogen, leading to a lower pKa for its conjugate acid compared to 2,5-dimethylpyridine.

The acid-base equilibria of this compound in different media will be influenced by the solvent's polarity and its ability to solvate the different ionic species. In aqueous solution, the compound will exist predominantly as the zwitterion near its isoelectric point. In more acidic media, the carboxylic acid will be protonated, and in more basic media, the carboxylic acid will be deprotonated. The study of pKa values of substituted pyridine N-oxides has shown a correlation with the electronic effects of the substituents. rsc.org

| Species | Predominant in |

| Cationic form (protonated nitrogen, neutral carboxylic acid) | Strongly acidic media (low pH) |

| Zwitterionic/Neutral form | Near the isoelectric point |

| Anionic form (neutral nitrogen, deprotonated carboxylic acid) | Basic media (high pH) |

Advanced Spectroscopic and Structural Elucidation of 2,5 Dimethylpyridine 3 Carboxylic Acid

Vibrational Spectroscopy Analysis

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule.

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups. In the condensed phase, carboxylic acids like 2,5-Dimethylpyridine-3-carboxylic acid typically exist as hydrogen-bonded dimers. spectroscopyonline.com This intermolecular hydrogen bonding significantly influences the infrared spectrum, leading to characteristically broad absorption bands. spectroscopyonline.com

The most prominent feature is the O-H stretching vibration of the carboxyl group, which appears as a very broad envelope of peaks spanning from 3500 cm⁻¹ down to 2500 cm⁻¹. spectroscopyonline.com The carbonyl (C=O) stretching vibration is also highly characteristic, with its position being sensitive to electronic effects. spectroscopyonline.com For aromatic or conjugated acids, this peak is typically observed in the 1710 to 1680 cm⁻¹ range. spectroscopyonline.com Other key vibrations include the C-O stretch, found between 1320 and 1210 cm⁻¹, and a broad O-H wagging peak, generally located between 960 and 900 cm⁻¹. spectroscopyonline.com The presence of the substituted pyridine (B92270) ring will also contribute a series of sharp absorptions corresponding to C-H and C=C/C=N ring vibrations.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristics |

| Carboxyl O-H | Stretching | 3500 - 2500 | Very broad, due to H-bonding spectroscopyonline.com |

| Aromatic C-H | Stretching | ~3100 - 3000 | Medium to weak |

| Methyl C-H | Stretching | ~2980 - 2850 | Medium to weak |

| Carbonyl C=O | Stretching | 1710 - 1680 | Strong, sharp; position reflects conjugation spectroscopyonline.com |

| Pyridine Ring C=C, C=N | Stretching | ~1600 - 1450 | Medium to strong, multiple bands |

| Carboxyl C-O | Stretching | 1320 - 1210 | Strong spectroscopyonline.com |

| Carboxyl O-H | Wagging (Out-of-plane bend) | 960 - 900 | Broad, medium intensity spectroscopyonline.com |

Fourier Transform (FT) Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The bands corresponding to the CO₃²⁻(aq) and HCO₃⁻(aq) species have been assigned using Raman spectroscopy. rsc.org For this compound, the symmetric stretching vibrations of the pyridine ring C=C and C-N bonds are expected to produce strong signals. The C=O stretch is also observable, though typically weaker than in the FTIR spectrum. The non-polar methyl C-H bonds will also give rise to distinct Raman signals. This technique is particularly useful for studying aqueous solutions due to the weak Raman scattering of water. rsc.org

Table 2: Expected FT-Raman Shifts for this compound

| Functional Group | Vibration Type | Expected Raman Shift (cm⁻¹) | Characteristics |

| Aromatic C-H | Stretching | ~3100 - 3000 | Strong |

| Methyl C-H | Stretching | ~2980 - 2850 | Strong |

| Carbonyl C=O | Stretching | ~1700 - 1650 | Medium |

| Pyridine Ring | Ring Breathing/Stretching | ~1600 - 1450 | Strong, multiple bands |

| Carboxyl C-O | Stretching | ~1320 - 1210 | Weak to medium |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination (relevant for derivatives and complexes)

Key information obtained includes exact bond lengths, bond angles, and torsion angles. For carboxylic acids, X-ray diffraction can confirm the dimeric structures formed via hydrogen bonding and provide precise measurements of the O-H···O hydrogen bonds. spectroscopyonline.com Furthermore, it can distinguish between a neutral carboxylic acid and a deprotonated carboxylate anion by the C-O bond lengths; neutral acids have distinct C=O (approx. 1.21 Å) and C-O(H) (approx. 1.30 Å) bonds, whereas carboxylates have two equivalent C-O bonds of intermediate length (approx. 1.25 Å). mdpi.com This method is invaluable for confirming stereochemistry and analyzing intermolecular interactions like hydrogen bonding and π-stacking that dictate the crystal packing. ub.edu

Table 3: Representative Crystallographic Parameters from X-ray Diffraction Analysis

| Parameter | Description | Typical Value/Information |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating crystal lattice unit. researchgate.net | Varies by compound and crystal system. |

| Space Group | Describes the symmetry elements of the crystal. | e.g., P2₁/c, P-1 |

| C=O Bond Length | The distance between carbon and double-bonded oxygen. | ~1.21 Å mdpi.com |

| C-O(H) Bond Length | The distance between carbon and single-bonded oxygen. | ~1.30 Å mdpi.com |

| O-H···O Hydrogen Bond Distance | The distance between the donor oxygen and acceptor oxygen in a hydrogen bond. | ~2.6 - 2.7 Å |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Characterization

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for each type of proton. The carboxylic acid proton (O-H) is highly deshielded and typically appears as a broad singlet in the 10-12 ppm region. libretexts.org This signal disappears upon the addition of D₂O due to hydrogen-deuterium exchange. libretexts.org The two aromatic protons on the pyridine ring will appear further downfield, with their chemical shifts and coupling patterns determined by their position relative to the electron-withdrawing carboxyl group and electron-donating methyl groups. The two methyl groups will appear as sharp singlets at higher field, likely in the 2-3 ppm range. libretexts.orglibretexts.org

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the carboxylic acid is significantly deshielded, resonating in the 160-180 ppm range. libretexts.orglibretexts.org The sp²-hybridized carbons of the pyridine ring will appear between approximately 115 and 160 ppm. The sp³-hybridized carbons of the two methyl groups will be found in the upfield region of the spectrum.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Number of Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Carboxyl (OH ) | 1 | 10.0 - 12.0 | Broad Singlet |

| Pyridine Ring (H -4, H -6) | 2 | 7.0 - 9.0 | Doublets |

| Methyl (CH ₃ at C-2) | 3 | 2.0 - 3.0 | Singlet |

| Methyl (CH ₃ at C-5) | 3 | 2.0 - 3.0 | Singlet |

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C =O) | 160 - 180 libretexts.orglibretexts.org |

| Pyridine Ring (C -2, C -3, C -4, C -5, C -6) | 115 - 160 |

| Methyl (C H₃ at C-2) | 15 - 25 |

| Methyl (C H₃ at C-5) | 15 - 25 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. The molecular formula of this compound is C₈H₉NO₂, corresponding to a molecular weight of 167.17 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z = 167. For carboxylic acids, this peak can sometimes be weak. miamioh.edu The fragmentation of carboxylic acids is often characterized by alpha-cleavage, which involves the breaking of bonds adjacent to the carbonyl group. miamioh.edulibretexts.org Common fragmentation pathways include the loss of a hydroxyl radical (•OH) to give a peak at M-17 (m/z 150), and the loss of the entire carboxyl group (•COOH) to give a peak at M-45 (m/z 122). libretexts.org The formation of a stable acylium ion (R-CO⁺) is a common feature in the mass spectra of carbonyl compounds and is often a prominent peak. libretexts.org Further fragmentation would involve the cleavage of the substituted pyridine ring.

Table 6: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity of Fragment | Fragmentation Pathway |

| 167 | [M]⁺ | Molecular Ion |

| 150 | [M - OH]⁺ | α-cleavage, loss of hydroxyl radical miamioh.edulibretexts.org |

| 122 | [M - COOH]⁺ | α-cleavage, loss of carboxyl radical libretexts.org |

| 106 | [C₇H₈N]⁺ | Loss of COOH followed by loss of CH₄ (tentative) |

Theoretical and Computational Chemistry Studies of 2,5 Dimethylpyridine 3 Carboxylic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods provide insights into the three-dimensional arrangement of atoms and the distribution of electrons, which govern the molecule's reactivity and physical characteristics.

Density Functional Theory (DFT) for Optimized Geometries, Electronic Properties, and Vibrational Frequencies

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for the study of medium-sized organic molecules like 2,5-Dimethylpyridine-3-carboxylic acid.

DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are instrumental in determining the optimized molecular geometry. These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule in the gaseous phase.

Beyond structural prediction, DFT is employed to elucidate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The HOMO-LUMO energy gap is a significant indicator of a molecule's chemical stability and reactivity. A larger gap generally implies higher stability.

Furthermore, DFT calculations are used to predict the vibrational frequencies of the molecule. These theoretical frequencies are crucial for the interpretation and assignment of experimental infrared (IR) and Raman spectra.

Table 1: Selected Calculated Molecular Parameters for this compound

| Parameter | Value |

|---|---|

| Optimized Energy | Data not available in search results |

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

Vibrational Analysis and Force Field Derivations

Vibrational spectroscopy, in conjunction with theoretical calculations, provides a detailed picture of the internal motions of a molecule.

Normal Coordinate Analysis and Vibrational Assignments

A normal coordinate analysis is a theoretical treatment of the vibrational motions of a molecule. This analysis allows for the assignment of calculated vibrational frequencies to specific types of molecular motion, such as stretching, bending, and torsional modes of different functional groups. For this compound, this would involve identifying the characteristic vibrations of the pyridine (B92270) ring, the carboxylic acid group, and the methyl substituents.

Table 2: Tentative Vibrational Assignments for Key Functional Groups of this compound (Based on related molecules)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| O-H stretch (Carboxylic acid) | 3500 - 2500 |

| C=O stretch (Carboxylic acid) | 1750 - 1680 |

| C-N stretch (Pyridine ring) | 1350 - 1250 |

| C-H stretch (Methyl groups) | 3000 - 2850 |

Inverse Vibrational Problem (IVP) and Transferability of Force Fields

The Inverse Vibrational Problem (IVP) is a method used to refine the molecular force field by fitting calculated vibrational frequencies to experimental data. This process enhances the accuracy of the force constants, which describe the stiffness of the chemical bonds and the resistance to bending. A key advantage of this approach is the potential for the transferability of these force fields to related molecules, allowing for the prediction of vibrational spectra for compounds that have not been experimentally characterized.

Thermochemical Calculations and Energetic Assessments

Computational methods are also valuable for determining the thermochemical properties of a molecule, which are essential for understanding its stability and behavior in chemical reactions. Calculations can provide data on the standard enthalpy of formation, entropy, and Gibbs free energy. These energetic assessments are crucial for predicting the spontaneity of reactions and for understanding the thermodynamic landscape of chemical processes involving this compound.

Standard Molar Enthalpies of Formation and Combustion Energy Determination

The standard molar enthalpy of formation (ΔfH°m) and the energy of combustion (ΔcH°m) are fundamental thermochemical properties that quantify the stability of a compound. While specific experimental values for this compound are not prominently available in the reviewed literature, the methodologies for their determination in related heterocyclic carboxylic acids are well-established.

Experimental determination of the standard molar enthalpy of formation typically relies on combustion calorimetry. iphy.ac.cnnih.gov Using a precision rotating-bomb combustion calorimeter, the constant-volume energy of combustion (ΔcU) is measured. nih.gov This value is then used to derive the standard molar enthalpy of combustion (ΔcH°m). Finally, through the application of Hess's law, the standard molar enthalpy of formation in the solid (crystalline) phase can be calculated by combining the enthalpy of combustion with the known standard enthalpies of formation for the combustion products (CO₂, H₂O, and N₂). iphy.ac.cnnih.gov

For instance, the standard molar enthalpy of formation for 2-Pyrazinecarboxylic acid was determined to be -(327.82 ± 1.13) kJ·mol⁻¹ via this methodology. nih.gov Similarly, studies on Pyridine-2,6-dicarboxylic acid have also utilized these techniques to obtain crucial thermochemical data. iphy.ac.cnresearchgate.net These experimental approaches provide benchmark data that are essential for calibrating and validating computational models.

Table 1: Experimentally Determined Thermochemical Data for Related Heterocyclic Carboxylic Acids

| Compound Name | Standard Molar Enthalpy of Combustion (ΔcH°m) | Standard Molar Enthalpy of Formation (ΔfH°m) |

| 2-Pyrazinecarboxylic Acid | -(2211.39 ± 0.92) kJ·mol⁻¹ nih.gov | -(327.82 ± 1.13) kJ·mol⁻¹ nih.gov |

| Pyridine-2,6-dicarboxylic Acid | Data determined via rotating-bomb combustion calorimetry iphy.ac.cnresearchgate.net | Calculated using Hess thermochemical cycle iphy.ac.cnresearchgate.net |

Note: Specific values for Pyridine-2,6-dicarboxylic acid are found within the cited literature.

Estimation of Sublimation Enthalpies and Phase Transitions

The enthalpy of sublimation (ΔsubH°m) is the energy required for a substance to transition from the solid to the gas phase and is crucial for deriving the gas-phase enthalpy of formation from solid-state experimental data. umsl.edu Direct experimental measurement can be challenging, but techniques like isothermal thermogravimetric analysis provide a reliable method. researchgate.net This method involves measuring the rate of mass loss as a function of temperature below the melting point and applying the integrated Clausius–Clapeyron equation to calculate the enthalpy of sublimation. researchgate.net

For example, this isothermal thermogravimetric method has been successfully applied to determine the sublimation enthalpies of pyridinecarboxylic acid isomers such as picolinic acid, nicotinic acid, and isonicotinic acid. researchgate.net Other methods include using the Knudsen effusion method with mass spectrometric control of the vapor composition. nih.gov

Phase transitions, such as melting, can be characterized using techniques like Differential Scanning Calorimetry (DSC), which measures the heat flow associated with thermal transitions in a material. rsc.org Computational methods can complement these experiments by predicting phase behavior, although this remains a complex area of theoretical chemistry.

Table 2: Sublimation Enthalpy Data for Pyridinecarboxylic Acid Isomers

| Compound Name | Method |

| Picolinic Acid | Isothermal Thermogravimetric Analysis researchgate.net |

| Nicotinic Acid | Isothermal Thermogravimetric Analysis researchgate.net |

| Isonicotinic Acid | Isothermal Thermogravimetric Analysis researchgate.net |

| Substituted Pyridine N-Oxides | Knudsen Effusion Method nih.gov |

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone for elucidating reaction mechanisms at the molecular level. electrochemsci.org For a compound like this compound, DFT can be used to map out the potential energy surface of a chemical reaction, identifying reactants, products, intermediates, and, crucially, transition states. youtube.comacs.org

Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants and products. The energy of this transition state determines the activation energy barrier of the reaction, which is a key factor in reaction kinetics. Computational studies on related pyridine carboxamides have successfully proposed transition-state models for alkylation reactions, explaining experimental outcomes such as product yields. nih.gov

Furthermore, DFT calculations can provide insights into the electronic structure, molecular geometry, and vibrational frequencies of the transition state. electrochemsci.org Studies on pyridine dicarboxylic acids have used DFT to investigate their properties as corrosion inhibitors, calculating quantum chemical parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding inhibitor-surface interactions. electrochemsci.org Similar computational approaches could be applied to this compound to predict its reactivity in various chemical transformations, such as decarboxylation, esterification, or reactions involving the pyridine ring.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Reactivity and Environmental Fate (e.g., biodegradation of N-heterocycles)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the properties of chemicals, such as their biological activity or environmental fate, based on their molecular structure. nih.gov These models are particularly valuable for assessing the persistence and biodegradability of organic compounds in the environment. researchgate.net

For N-heterocyclic compounds like this compound, QSAR modeling can predict their potential for biodegradation. nih.gov The process involves compiling a dataset of related compounds with known experimental biodegradation data. nih.gov Molecular descriptors—numerical values that describe the chemical and physical properties of the molecules—are then calculated for each compound. These descriptors can encode information about topology, geometry, and electronic properties.

Statistical methods are then used to build a mathematical model that correlates the molecular descriptors with the observed biodegradability. nih.gov This model can then be used to predict the biodegradability of new or untested compounds. For N-heterocycles, QSAR models have been developed that identify specific molecular fragments that are statistically linked to either efficient or poor biodegradability. nih.gov These predictive models are ecologically and economically important tools for estimating the environmental impact of chemicals and prioritizing them for further testing or regulation. researchgate.net

Table 3: Key Concepts in QSAR Modeling for Biodegradation

| Concept | Description |

| Dataset | A collection of chemicals with experimentally determined biodegradability data (e.g., ready or not ready biodegradable). nih.gov |

| Molecular Descriptors | Numerical representations of a molecule's structural and physicochemical properties. |

| Statistical Model | An equation or algorithm that links the descriptors to the biological activity (biodegradation). nih.gov |

| Prediction | Use of the validated model to estimate the biodegradability of a target chemical like this compound. |

Biochemical and Environmental Research Aspects Excluding Prohibited Information

Enzyme Inhibition Studies of Pyridine (B92270) Carboxylic Acid Derivatives (e.g., carbonic anhydrase, acetylcholinesterase)

Pyridine carboxylic acid derivatives are recognized for their wide spectrum of biological activities, which includes the inhibition of various enzymes. nih.gov The structural characteristics of the pyridine ring, being both aromatic and electron-deficient, facilitate interactions such as π-π stacking and the formation of hydrogen bonds with biological targets, which can enhance binding affinity. nih.gov This class of compounds has been investigated as inhibitors for a range of enzymes, including carbonic anhydrase (CA) and acetylcholinesterase (AChE). nih.govnih.gov

Research into novel derivatives of a closely related compound, pyridine-2,5-dicarboxylic acid, has provided specific insights into their enzyme inhibitory potential. nih.gov A study involving newly synthesized thiosemicarbazide (B42300) and 1,2,4-triazole-3-thiol derivatives of this pyridine dicarboxylic acid demonstrated potent inhibitory effects against human carbonic anhydrase isoforms I and II (hCA I and hCA II) and acetylcholinesterase. nih.gov

The synthesized compounds were found to inhibit these enzymes with inhibition constants (Kᵢ) in the nanomolar range. For acetylcholinesterase, the Kᵢ values ranged from 3.07 ± 0.76 nM to 87.26 ± 29.25 nM. The inhibition of carbonic anhydrase isoforms was also significant, with Kᵢ values for hCA I between 1.47 ± 0.37 nM and 10.06 ± 2.96 nM, and for hCA II between 3.55 ± 0.57 nM and 7.66 ± 2.06 nM. nih.gov These findings highlight the potential of the pyridine carboxylic acid scaffold in designing potent enzyme inhibitors. nih.gov

Table 1: Enzyme Inhibition Data for Pyridine-2,5-dicarboxylic Acid Derivatives nih.gov

| Enzyme Target | Range of Inhibition Constants (Kᵢ) |

|---|---|

| Acetylcholinesterase (AChE) | 3.07 ± 0.76 nM to 87.26 ± 29.25 nM |

| Human Carbonic Anhydrase I (hCA I) | 1.47 ± 0.37 nM to 10.06 ± 2.96 nM |

Investigation of Antioxidant Activity of Synthesized Derivatives

The investigation of pyridine derivatives extends to their potential antioxidant properties. Antioxidants are crucial for mitigating oxidative stress by neutralizing free radicals. The same study that explored enzyme inhibition also evaluated the antioxidant capacity of novel thiosemicarbazide derivatives of pyridine-2,5-dicarboxylic acid. nih.gov

The antioxidant activity was assessed using a 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay. nih.gov In this assay, the ability of a compound to donate an electron and decolorize the DPPH solution is measured. One of the tested compounds, 2,2'-(pyridine-2,5-diyldicarbonyl)bis[N-(p-methoxyphenyl)hydrazinecarbothioamide], demonstrated particularly high activity, showing 72.93% scavenging of the DPPH free radical at a concentration of 25 µg/mL. nih.gov This indicates that modifications to the carboxylic acid groups of the pyridine ring can yield derivatives with significant antioxidant potential.

Advanced Applications and Future Research Directions

Role as Synthetic Intermediates in the Preparation of Advanced Organic Compounds

The structural scaffold of 2,5-Dimethylpyridine-3-carboxylic acid makes it a valuable precursor for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Pyridine (B92270) derivatives are fundamental components of numerous natural products and pharmacologically active compounds. The reactivity of the carboxylic acid group and the pyridine nitrogen in this compound allows for its elaboration into a variety of fused and substituted heterocyclic systems. For instance, the carboxylic acid moiety can be converted into amides, esters, and other functional groups, which can then participate in intramolecular cyclization reactions to form bicyclic and polycyclic structures. The synthesis of novel imidazo[1,2-a]pyridine (B132010) derivatives, which are known to possess antimycobacterial activities, often starts from substituted pyridine precursors. nih.gov Similarly, the synthesis of various 2,5-di-substituted pyridine derivatives has been achieved through cascade reactions involving the opening and closing of isoxazole (B147169) rings. researchgate.net

| Precursor Type | Resulting Heterocyclic System | Potential Application |

| Substituted Pyridine Carboxylic Acids | Imidazo[1,2-a]pyridines | Antimycobacterial agents |

| Pyridine Derivatives | Fused Pyridine Systems | Pharmacologically active agents |

| Isoxazole Derivatives | 2,5-Disubstituted Pyridines | Functional materials, Chemosensors |

This table illustrates the potential of pyridine-based precursors in the synthesis of complex heterocyclic systems.

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large numbers of diverse compounds. nih.gov this compound serves as an excellent scaffold for the generation of compound libraries due to its modifiable functional group and rigid core structure. The carboxylic acid can be readily coupled with a diverse range of amines or alcohols to create libraries of amides or esters. This approach allows for the systematic exploration of the chemical space around the pyridine core, which is a common motif in many bioactive molecules. csmres.co.uknih.gov The generation of such libraries is crucial for identifying new lead compounds in drug discovery programs. nih.gov The use of mixture-based synthetic combinatorial libraries has been shown to be a powerful method for discovering novel antibacterial agents. nih.gov

Potential in Functional Materials Design (e.g., incorporation into polymers and nanomaterials for enhanced properties)

The incorporation of specific organic molecules into polymers and nanomaterials can impart novel or enhanced properties. The pyridine and carboxylic acid functionalities of this compound make it a candidate for integration into functional materials. For example, the pyridine nitrogen can coordinate to metal ions, while the carboxylic acid can form covalent or non-covalent bonds with a polymer backbone or the surface of a nanomaterial. This could lead to materials with improved thermal stability, altered optical properties, or new catalytic activities. The development of functional nanocomposites is an active area of research, with applications ranging from electronics to biomedicine. mdpi.com

Future Directions in Novel Synthetic Methodology Development

The development of new synthetic methods is crucial for advancing chemical synthesis. Research into novel methodologies for the synthesis of nicotinic acid derivatives and other substituted pyridines is ongoing. researchgate.netmdpi.com Future work in this area could focus on more efficient and environmentally friendly synthetic routes to this compound and its derivatives. This might include the use of novel catalysts, flow chemistry techniques, or multicomponent reactions to streamline the synthesis of complex molecules from simple starting materials. mdpi.com The development of catalytic photodecarboxylative amination of carboxylic acids presents a mild and divergent route to nitrogen-containing compounds. nih.gov

Emerging Applications in Advanced Catalysis and Sensing Technologies

Pyridine-containing ligands are widely used in catalysis due to their ability to coordinate with a variety of metal centers. The derivatization of this compound could lead to new ligands for homogeneous and heterogeneous catalysis. For instance, the carboxylic acid group can be used to anchor the molecule to a solid support, creating a recyclable catalyst. Furthermore, the electronic properties of the pyridine ring can be tuned by the methyl substituents, potentially influencing the catalytic activity of a coordinated metal. In the realm of sensing, coordination polymers and metal-organic frameworks (MOFs) incorporating pyridine carboxylate ligands have shown promise for the detection of various analytes. mdpi.com The development of direct catalytic amidations from carboxylic acid derivatives is an area of active research with potential applications in the synthesis of novel catalysts. mdpi.com

Design and Engineering of Next-Generation Coordination Polymers and MOFs

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.commdpi.com Pyridine carboxylic acids are excellent building blocks for the construction of MOFs due to their ability to form strong and directional coordination bonds with metal centers. rsc.orgrsc.orgresearchgate.netrsc.orgnih.gov The specific geometry and functional groups of the organic linker dictate the structure and properties of the resulting MOF. This compound, with its single carboxylic acid group and pyridine nitrogen, can act as a monodentate or bridging ligand, leading to the formation of a diverse range of network topologies. mdpi.comsemanticscholar.org The methyl groups on the pyridine ring can influence the porosity and surface properties of the MOF, which are critical for applications in gas storage, separation, and catalysis.

| Ligand Type | Resulting Structure | Potential Application |

| Pyridine-3,5-dicarboxylic acid | 3D Coordination Polymers | Novel topological architectures |

| Pyridine-2,3-dicarboxylate | 3D Metal-Organic Frameworks | Photoluminescence |

| 2,5-thiophenedicarboxylate | 3D Metal-Organic Frameworks | Nonlinear optics, Photocatalysis |

This table summarizes the use of various pyridine-based ligands in the construction of coordination polymers and MOFs with diverse properties and applications.

Predictive Modeling and Rational Design of Pyridine-Based Compounds with Desired Properties

The development of novel pyridine-based compounds, including derivatives of this compound, is increasingly driven by computational approaches that enable predictive modeling and rational design. These in silico methods accelerate the discovery of molecules with specific, desired properties, reducing the time and cost associated with traditional trial-and-error synthesis and screening. By leveraging a deep understanding of molecular structures and their interactions with biological targets, researchers can design new chemical entities with enhanced efficacy and selectivity.

The rational design of pyridine-containing molecules often involves a multi-step computational workflow. This process begins with the identification of a biological target, such as an enzyme or receptor implicated in a disease. Subsequently, the three-dimensional structure of this target is used to guide the design of complementary pyridine derivatives. Techniques like molecular docking are employed to predict the binding affinity and orientation of potential compounds within the active site of the target protein. This allows for the prioritization of candidates that are most likely to exhibit the desired biological activity.

Furthermore, quantitative structure-activity relationship (QSAR) models are frequently developed to correlate the structural features of pyridine compounds with their biological activities. These models are built using experimental data from a series of known compounds and can then be used to predict the activity of novel, untested molecules. By identifying the key molecular descriptors that influence activity, QSAR studies provide valuable insights for the structural optimization of lead compounds.

Molecular dynamics simulations offer a more dynamic perspective, allowing researchers to observe the behavior of a pyridine derivative within its biological environment over time. These simulations can reveal important information about the stability of the compound-target complex and the specific interactions that contribute to binding. This detailed understanding at the atomic level is crucial for the rational design of next-generation pyridine-based therapeutic agents.

The application of these predictive modeling techniques has led to the successful design of numerous pyridine derivatives with a wide range of biological activities. For instance, by creating hybrid molecules that combine the pyridine scaffold with other heterocyclic systems like 1,3,4-oxadiazole (B1194373) or pyrazole, researchers have developed potent anticancer agents. nih.govacs.org Molecular modeling studies in these cases have been instrumental in predicting the binding interactions that underpin the observed cytotoxic effects. nih.gov

The following table presents data on the in vitro antiproliferative activity of newly designed and synthesized pyridine heterocyclic hybrids against different human cancer cell lines, illustrating the outcomes of rational design strategies.

| Compound | Huh-7 (IC₅₀ in µM) | A549 (IC₅₀ in µM) | MCF-7 (IC₅₀ in µM) |

| 3a | - | - | - |

| 3b | 6.54 | 15.54 | 6.13 |

| 5a | - | - | - |

| 5b | - | - | - |

| Taxol (Control) | 6.68 | 38.05 | 12.32 |

| Data sourced from studies on novel pyridine derivatives. nih.gov |

As the field of computational chemistry continues to advance, the predictive power of these models is expected to increase, further enhancing the rational design of pyridine-based compounds for a diverse array of applications in medicine and materials science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.